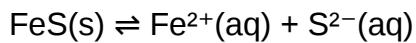


solubility of FeS under varying pH and temperature conditions

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Iron sulfide (FeS)


Cat. No.: B7820704

[Get Quote](#)

An in-depth analysis of the solubility of iron(II) sulfide (FeS) is critical in numerous scientific and industrial fields, including geochemistry, environmental science, and materials science. This technical guide provides a comprehensive overview of the core principles governing FeS solubility under varying pH and temperature conditions, presents quantitative data, details experimental methodologies, and illustrates the underlying chemical processes. This document is intended for researchers, scientists, and professionals who require a deep understanding of the behavior of this compound.

Core Principles of FeS Solubility

The dissolution of iron(II) sulfide in aqueous solutions is governed by its solubility product constant (K_{sp}) and a series of subsequent acid-base equilibria involving the sulfide ion. The primary equilibrium for the dissolution of solid FeS is:

The sulfide ion (S^{2-}) is a strong base and reacts with water or hydronium ions, leading to the formation of bisulfide (HS^-) and hydrogen sulfide (H_2S). These secondary reactions are highly dependent on the pH of the solution and play a crucial role in the overall solubility of FeS. As the pH decreases (becomes more acidic), the concentration of H^+ increases, shifting the equilibria towards the formation of H_2S , which is a volatile gas. This consumption of sulfide ions, in accordance with Le Châtelier's principle, drives the dissolution of more FeS to replenish the sulfide ions, thereby increasing the overall solubility of FeS at lower pH values.

Temperature also significantly influences FeS solubility. The dissolution of FeS is generally an endothermic process, meaning that an increase in temperature will typically lead to an increase in its solubility.

Quantitative Solubility Data

The solubility of iron(II) sulfide is not a single value but rather a function of pH, temperature, and the ionic strength of the solution. Below are tables summarizing the solubility product constant (K_{sp}) and the solubility under various conditions.

Table 1: Solubility Product Constant (K_{sp}) of FeS at Different Temperatures

Temperature (°C)	K _{sp} of Amorphous FeS	Reference
25	6.3×10^{-18}	
60	3.2×10^{-17}	
90	1.0×10^{-16}	

Note: The K_{sp} values can vary depending on the crystalline form of FeS (e.g., amorphous, mackinawite, pyrrhotite).

Table 2: Calculated Molar Solubility of FeS at Varying pH (25°C)

pH	Molar Solubility (mol/L)
2	1.8×10^{-3}
4	1.8×10^{-5}
6	2.5×10^{-7}
7	8.0×10^{-9}
8	2.5×10^{-10}

Note: These are calculated values based on the K_{sp} and the acid dissociation constants of H_2S . Actual experimental values may vary.

Experimental Protocol for Determining FeS Solubility

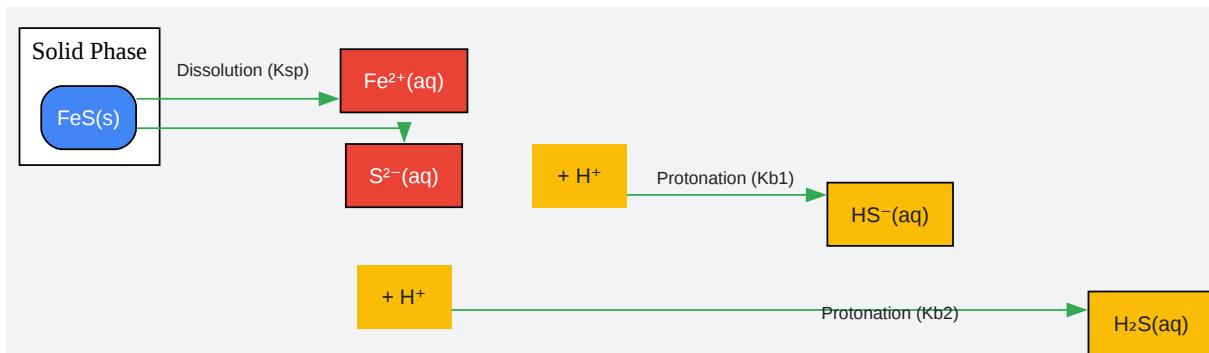
A common method for determining the solubility of FeS involves the use of a controlled laboratory setup to measure the concentration of dissolved iron(II) ions in equilibrium with solid FeS at a specific pH and temperature.

Objective: To determine the molar solubility of FeS at a given pH and temperature.

Materials:

- Amorphous iron(II) sulfide (FeS) powder
- Deoxygenated deionized water
- Buffer solutions of desired pH (e.g., acetate for pH 4-5, phosphate for pH 6-8)
- Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
- Nitrogen gas (for creating an anaerobic environment)
- Constant temperature water bath or incubator
- pH meter
- Spectrophotometer
- Ferrozine iron reagent

Methodology:


- Preparation of Anaerobic Environment: All solutions, especially the deionized water and buffers, must be thoroughly deoxygenated by sparging with nitrogen gas for at least one hour. This is crucial to prevent the oxidation of Fe^{2+} to Fe^{3+} and S^{2-} to sulfate, which would

alter the solubility measurements. All subsequent steps should be performed in a glove box or under a nitrogen atmosphere.

- **Sample Preparation:** An excess amount of solid FeS powder is added to a series of sealed reaction vessels containing the deoxygenated buffer solution of a specific pH. Adding excess solid ensures that the solution becomes saturated and reaches equilibrium.
- **Equilibration:** The vessels are placed in a constant temperature water bath set to the desired experimental temperature. The mixtures are stirred or shaken continuously to facilitate the dissolution process and ensure equilibrium is reached. The time to reach equilibrium can vary and should be determined experimentally (typically 24-48 hours).
- **pH Measurement and Adjustment:** The pH of the suspension is monitored periodically using a calibrated pH meter. If necessary, small amounts of deoxygenated HCl or NaOH are added to maintain the target pH.
- **Sample Collection and Filtration:** Once equilibrium is assumed to be reached, a sample of the aqueous phase is withdrawn using a syringe. The sample is immediately filtered through a 0.2 μm syringe filter to remove all solid FeS particles.
- **Analysis of Dissolved Iron:** The concentration of dissolved Fe^{2+} in the filtrate is determined spectrophotometrically using the ferrozine method. Ferrozine forms a stable, colored complex with Fe^{2+} , and the absorbance of this complex is measured at a specific wavelength (around 562 nm). A calibration curve prepared with known concentrations of Fe^{2+} is used to determine the concentration in the experimental samples.
- **Calculation of Molar Solubility:** The measured concentration of Fe^{2+} is equivalent to the molar solubility of FeS, as the dissolution stoichiometry is 1:1.

Visualization of FeS Dissolution Pathway

The following diagram illustrates the chemical equilibria involved in the dissolution of iron(II) sulfide and the subsequent protonation of the sulfide ion, which is primarily influenced by the pH of the solution.

[Click to download full resolution via product page](#)

Caption: FeS dissolution and subsequent pH-dependent sulfide protonation pathway.

This guide provides a foundational understanding of the complex solubility behavior of iron(II) sulfide. For specific applications, it is recommended to consult primary literature for detailed data relevant to the conditions of interest.

- To cite this document: BenchChem. [solubility of FeS under varying pH and temperature conditions]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b7820704#solubility-of-fes-under-varying-ph-and-temperature-conditions\]](https://www.benchchem.com/product/b7820704#solubility-of-fes-under-varying-ph-and-temperature-conditions)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com